Cas no 20044-86-4 (Ethanone,2-chloro-1-(3,4-dihydro-4-phenyl-1,5-benzothiazepin-5(2H)-yl)-)

Ethanone,2-chloro-1-(3,4-dihydro-4-phenyl-1,5-benzothiazepin-5(2H)-yl)- structure
20044-86-4 structure
Product Name:Ethanone,2-chloro-1-(3,4-dihydro-4-phenyl-1,5-benzothiazepin-5(2H)-yl)-
CAS-nummer:20044-86-4
MF:C7H4BrNO4
MW:246.014961242676
CID:287954
PubChem ID:618699
Update Time:2025-04-19

Ethanone,2-chloro-1-(3,4-dihydro-4-phenyl-1,5-benzothiazepin-5(2H)-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanone,2-chloro-1-(3,4-dihydro-4-phenyl-1,5-benzothiazepin-5(2H)-yl)-
    • 1,5-Benzothiazepine,5-(chloroacetyl)-2,3,4,5-tetrahydro-4-phenyl- (8CI)
    • 5-Bromo-2-hydroxy-3-nitro-benzaldehyde
    • B0908
    • J-010273
    • AKOS000273148
    • 20044-86-4
    • FT-0683810
    • SCHEMBL928630
    • InChI=1/C7H4BrNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11
    • Z274774388
    • Benzaldehyde, 5-bromo-2-hydroxy-3-nitro-
    • 5-Bromo-3-nitrosalicyladehyde
    • Salicylaldehyde, 5-bromo-3-nitro-
    • D70119
    • AE-641/02490009
    • DTXSID40347183
    • MFCD00130110
    • SY037889
    • 3-Nitro-5-bromosalicylaldehyde
    • US8614253, .3-65
    • 16634-88-1
    • EN300-90407
    • 5-Bromo-3-nitrosalicylaldehyde
    • CS-W014636
    • 5-Bromo-2-hydroxy-3-nitrobenzaldehyde
    • DS-15029
    • CHEMBL3660366
    • BB 0244042
    • BDBM111034
    • Benzaldehyde,5-bromo-2-hydroxy-3-nitro-
    • 5-Bromo-3-nitrosalicylaldehyde, 97%
    • Inchi: 1S/C7H4BrNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H
    • InChI-sleutel: YEYPSUQQZNDKDE-UHFFFAOYSA-N
    • LACHT: BrC1C=C(C=O)C(=C(C=1)[N+](=O)[O-])O

Berekende eigenschappen

  • Exacte massa: 317.06428
  • Monoisotopische massa: 244.93237g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 217
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 83.1Ų

Experimentele eigenschappen

  • PSA: 20.31
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk